Polar Surface Area and H-Bond Donor Count vs. 6-Amino Analog: Implications for Membrane Permeability in Cell-Based Assays
Methyl 6-(methylamino)-5-nitronicotinate exhibits a computed polar surface area (PSA) of 97 Ų and a single hydrogen bond donor, compared to 111 Ų and two H-bond donors for the 6-amino analog methyl 6-amino-5-nitronicotinate (CAS 104685-75-8) . The lower PSA is closer to the typical threshold of <90 Ų for good oral bioavailability and <140 Ų for blood-brain barrier penetration, while the reduced H-bond donor count decreases the desolvation penalty during membrane crossing . The ACD/LogP of 2.41 for the methylamino compound vs. 2.17 for the amino analog further indicates enhanced lipophilicity .
| Evidence Dimension | Polar Surface Area (PSA) and H-bond donor count |
|---|---|
| Target Compound Data | PSA = 97 Ų; H-bond donors = 1; ACD/LogP = 2.41 |
| Comparator Or Baseline | Methyl 6-amino-5-nitronicotinate (CAS 104685-75-8): PSA = 111 Ų; H-bond donors = 2; ACD/LogP = 2.17 |
| Quantified Difference | ΔPSA = −14 Ų (12.6% lower); ΔH-bond donors = −1; ΔLogP = +0.24 |
| Conditions | Computed properties using ACD/Labs Percepta Platform PhysChem Module v14.00; values from ChemSpider records |
Why This Matters
When selecting a nitro-nicotinate building block for cell-permeable probe or lead compound synthesis, the lower PSA and single H-bond donor of the 6-methylamino derivative predict superior passive membrane permeability compared to the 6-amino analog.
